

"Methyl thioacetate chemical structure and characteristics"

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Compound of Interest

Compound Name: Methyl thioacetate

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An In-depth Technical Guide to S-Methyl Thioacetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Methyl thioacetate ($\text{CH}_3\text{C}(\text{O})\text{SCH}_3$) is an organosulfur compound belonging to the thioester class of molecules.[1] This colorless liquid, characterized by a potent, malodorous scent in its pure form, is a subject of interest across various scientific disciplines, from flavor and fragrance chemistry to its applications as a versatile intermediate in organic synthesis.[2][3] This guide provides a comprehensive overview of the chemical structure, physicochemical characteristics, spectral properties, synthesis, reactivity, and safety protocols associated with **S-methyl thioacetate**, tailored for a technical audience.

Chemical Structure and Identification

S-Methyl thioacetate is the S-methyl ester of thioacetic acid. The core structure consists of an acetyl group bound to a sulfur atom, which is in turn methylated.

Table 1: Chemical Identifiers

Identifier	Value
IUPAC Name	S-methyl ethanethioate[4]
CAS Number	1534-08-3[5]
Molecular Formula	C ₃ H ₆ OS[5]
Molecular Weight	90.14 g/mol [6]
SMILES	CC(=O)SC[4]
InChI	InChI=1S/C3H6OS/c1-3(4)5-2/h1-2H3[4]
Synonyms	Methyl thioacetate, Thioacetic acid S-methyl ester, Ethanethioic acid, S-methyl ester[5]

Physicochemical Characteristics

S-Methyl thioacetate is a volatile, flammable liquid. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties

Property	Value
Appearance	Colorless liquid[3]
Odor	Unpleasant, sulfurous[3]
Density	1.013 g/cm ³
Boiling Point	97-99 °C[7]
Melting Point	96-97 °C[6]
Flash Point	12 °C (53.6 °F)[8]
Water Solubility	Immiscible[7]

Spectral Data

The structural elucidation of **S-methyl thioacetate** is supported by various spectroscopic techniques. The key spectral features are summarized below.

Table 3: Spectral Data Summary

Technique	Key Features
¹ H NMR	Two singlets are observed: one for the acetyl protons (CH ₃ CO) and another for the S-methyl protons (SCH ₃). The acetyl protons typically appear around δ 2.1 ppm, while the S-methyl protons are found at approximately δ 2.3 ppm.
¹³ C NMR	The spectrum shows three distinct signals. The carbonyl carbon (C=O) resonates at around 195 ppm. The acetyl methyl carbon (CH ₃ CO) appears at approximately 30 ppm, and the S-methyl carbon (SCH ₃) is observed near 11 ppm. [9]
Infrared (IR) Spectroscopy	A strong absorption band characteristic of the C=O stretch in thioesters is observed around 1690-1715 cm ⁻¹ . The C-S stretching vibration is typically found in the region of 600-800 cm ⁻¹ . [4]
Mass Spectrometry (EI)	The mass spectrum shows a molecular ion peak (M ⁺) at m/z 90. The fragmentation pattern includes a prominent peak at m/z 43, corresponding to the acetyl cation ([CH ₃ CO] ⁺), which is often the base peak. [10]

Synthesis and Reactivity

Synthesis

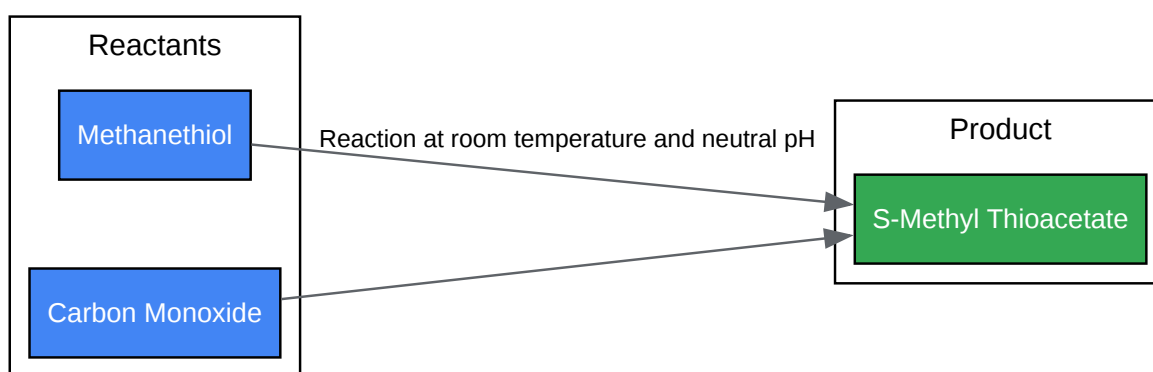
Several synthetic routes to **S-methyl thioacetate** have been reported. A common laboratory preparation involves the reaction of an acetylating agent with methanethiol or its corresponding salt.

Experimental Protocol: Synthesis from Lead(II) Methanethiolate and Acetyl Chloride

A historical method for the synthesis of **methyl thioacetate** involves the reaction of lead(II) methanethiolate with acetyl chloride.

- Reactants: Lead(II) methanethiolate ($\text{Pb}(\text{SCH}_3)_2$), Acetyl chloride (CH_3COCl)
- Solvent: A suitable inert solvent such as diethyl ether.
- Procedure:
 - Lead(II) methanethiolate is suspended in the inert solvent.
 - Acetyl chloride is added dropwise to the suspension with stirring.
 - The reaction mixture is typically stirred at room temperature.
 - The insoluble lead(II) chloride byproduct is removed by filtration.
 - S-**methyl thioacetate** is isolated from the filtrate by distillation.

A more contemporary and environmentally benign approach involves the carbonylation of methanethiol.



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Synthesis of S-Methyl Thioacetate from Methanethiol and Carbon Monoxide.

Reactivity

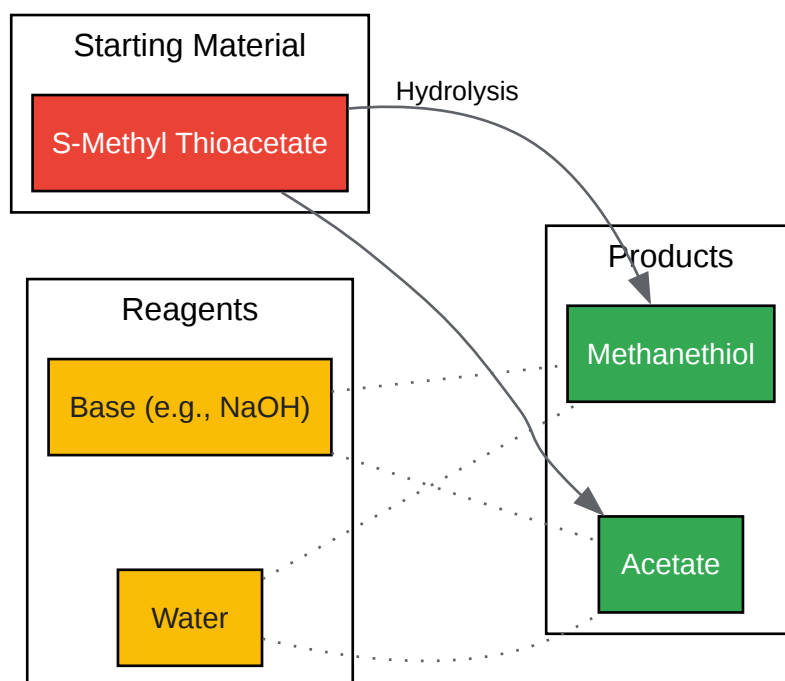
The thioester linkage in **S-methyl thioacetate** is a key reactive site. It is more susceptible to nucleophilic attack than the corresponding oxygen ester due to the better leaving group ability of the thiolate anion.

Hydrolysis: **S-methyl thioacetate** can be hydrolyzed under basic conditions to yield methanethiol and an acetate salt. This reaction is often used to generate thiols in situ for further reactions.

Experimental Protocol: Base-Catalyzed Hydrolysis of S-Methyl Thioacetate

This protocol describes the deprotection of a thioacetate to its corresponding thiol, a common reaction for **S-methyl thioacetate** and its derivatives.

- Reactants: **S-methyl thioacetate**, a base (e.g., sodium hydroxide), and a solvent (e.g., ethanol).
- Procedure:
 - Dissolve **S-methyl thioacetate** in ethanol under an inert atmosphere.
 - Add an aqueous solution of sodium hydroxide dropwise to the mixture.
 - The reaction can be stirred at room temperature or gently heated to drive it to completion.
 - After the reaction is complete, the mixture is cooled and neutralized with an acid (e.g., HCl).
 - The resulting thiol can then be extracted with an organic solvent.



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General Reaction Scheme: Hydrolysis of S-Methyl Thioacetate.

Applications

The primary industrial application of **S-methyl thioacetate** is in the flavor and fragrance industry, where it is used in trace amounts to impart cheesy, savory, and sulfurous notes to food products.[11] In the realm of organic synthesis, it serves as a valuable building block for the introduction of the methylthio group ($-\text{SCH}_3$) and as a precursor for the in situ generation of methanethiol.[2] Its reactivity makes it a useful intermediate in the synthesis of more complex sulfur-containing molecules for pharmaceutical and materials science research.[2]

Safety and Handling

S-Methyl thioacetate is a hazardous chemical and must be handled with appropriate safety precautions.

Table 4: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Flammable Liquids	2	H225: Highly flammable liquid and vapor.[12]
Acute Toxicity, Dermal	3	H311: Toxic in contact with skin.[6]
Serious Eye Irritation	2	H319: Causes serious eye irritation.[6]
Acute Toxicity, Inhalation	3	H331: Toxic if inhaled.[6]

Handling and Storage:

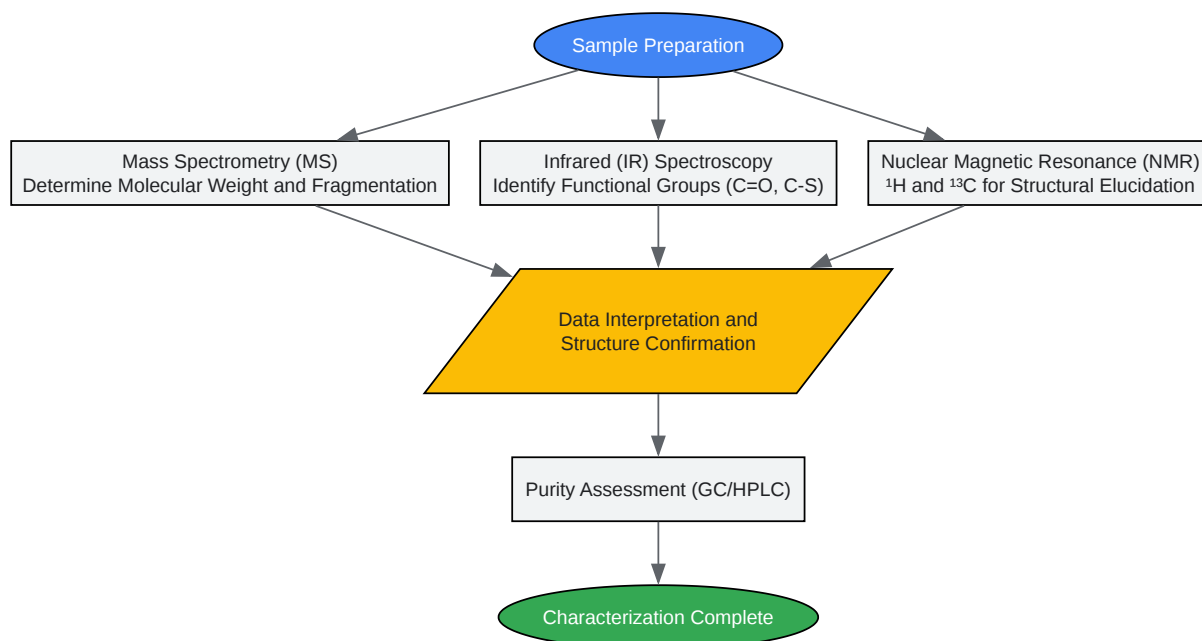
- Handle in a well-ventilated area, preferably in a chemical fume hood.[6]
- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6]
- Keep away from heat, sparks, open flames, and other ignition sources.[7]
- Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

First Aid Measures:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]
- Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[7]
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

Logical Workflow for Characterization

The identification and characterization of **S-methyl thioacetate**, or a novel analog, would typically follow a structured analytical workflow.



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Logical Workflow for the Characterization of S-Methyl Thioacetate.

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